N-(3-([1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)プロピル)-4-シアノベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is a useful research compound. Its molecular formula is C16H14N6O and its molecular weight is 306.329. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- RORγt逆アゴニスト: これらの化合物は、免疫調節に関与する核内受容体であるRORγtに対して活性を持つ。 RORγtを標的とすることは、自己免疫疾患やがん免疫療法に影響を与えます .
- PHD-1阻害剤: PHD-1(プロリルヒドロキシラーゼドメインタンパク質1)阻害剤は、貧血および虚血性疾患の治療に関連しています .
- JAK1およびJAK2阻害: ヤヌスキナーゼ(JAK)阻害剤は、関節リウマチや乾癬などの炎症性疾患の管理に使用されます .
材料科学
医学を超えて、1,2,4-トリアゾロ[1,5-a]ピリジンは材料科学で応用されています。
エネルギー材料
1,2,4-トリアゾロ[1,5-a]ピリジンは、エネルギー材料として研究されてきました。
抗菌剤
当社の化合物と構造的に関連するトリアゾロ[4,3-a]ピラジン誘導体は、抗菌特性について調査されてきました。
グリーン合成
当社の化合物の合成方法 - 触媒フリー、添加剤フリー、環境に優しい - は、その合成上の有用性を示しています。 マイクロ波支援アプローチにより、1,2,4-トリアゾロ[1,5-a]ピリジンに迅速にアクセスできます .
後期段階の官能基化
作用機序
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide interacts with CDK2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation levels of key components for cell proliferation . The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The ERK pathway is involved in regulating cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins . This leads to the inhibition of the growth and colony formation of cancer cells .
Safety and Hazards
将来の方向性
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide” belongs, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their biological activities and developing more effective synthetic methods .
生化学分析
Biochemical Properties
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound may interact with adenosine receptors, influencing various signaling pathways .
Cellular Effects
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide exerts several effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In particular, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . Additionally, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can interact with adenosine receptors, modulating their activity and influencing various cellular responses . These interactions result in changes in gene expression, enzyme activity, and cellular signaling, ultimately leading to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDK2 and prolonged cellular effects . Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interactions with other cellular targets . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects on cellular function. Additionally, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can influence metabolic flux and alter the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy metabolism .
Transport and Distribution
The transport and distribution of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . In the nucleus, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can interact with DNA and transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect mitochondrial function and energy metabolism, contributing to its overall cellular effects.
特性
IUPAC Name |
4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRQLCFFXCPNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。